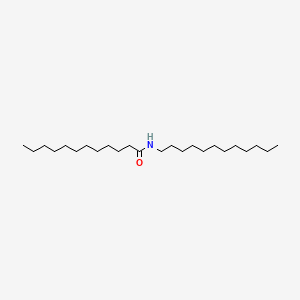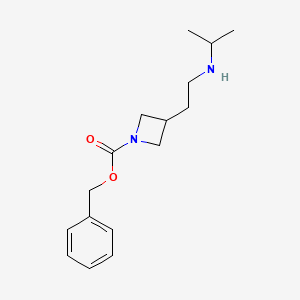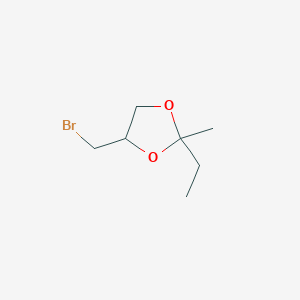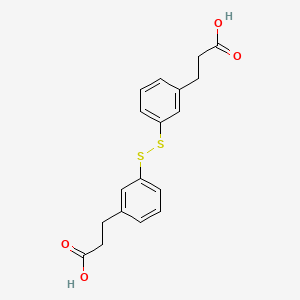
3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is an organic compound characterized by the presence of disulfide and carboxylic acid functional groups. This compound is notable for its unique structure, which includes two aromatic rings connected by a disulfide bridge and propanoic acid groups. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 3,3’-dithiodipropionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
化学反応の分析
Types of Reactions
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines with coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Esters or amides, depending on the reactants used.
科学的研究の応用
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the study of protein-protein interactions and the development of disulfide-linked bioconjugates.
Medicine: As a potential therapeutic agent due to its ability to modulate redox states and interact with biological targets.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of disulfide bonds. This property allows it to modulate the redox state of biological systems and interact with thiol-containing proteins and enzymes. The compound’s carboxylic acid groups also enable it to form stable complexes with metal ions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
3,3’-Dithiodipropionic acid: Similar structure but lacks the aromatic rings.
3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.
Bis(3-mercaptopropionic acid): Contains thiol groups instead of a disulfide bond.
Uniqueness
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is unique due to its combination of aromatic rings, disulfide bond, and carboxylic acid groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
分子式 |
C18H18O4S2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
3-[3-[[3-(2-carboxyethyl)phenyl]disulfanyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H18O4S2/c19-17(20)9-7-13-3-1-5-15(11-13)23-24-16-6-2-4-14(12-16)8-10-18(21)22/h1-6,11-12H,7-10H2,(H,19,20)(H,21,22) |
InChIキー |
GJZRIQBCESIJAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


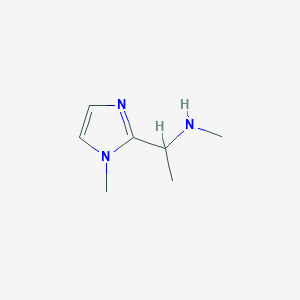


![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
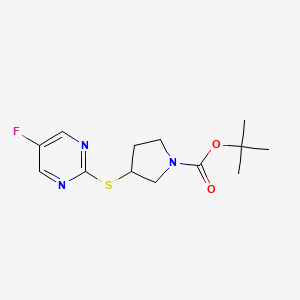
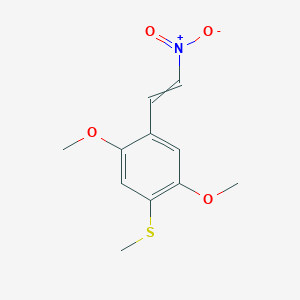
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
